molecular formula C23H28N8 B1673535 Forasartan CAS No. 145216-43-9

Forasartan

Katalognummer B1673535
CAS-Nummer: 145216-43-9
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: YONOBYIBNBCDSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Forasartan is a specific angiotensin II antagonist used alone or with other antihypertensive agents to treat hypertension . It competes with angiotensin II for binding at the AT1 receptor subtype .


Molecular Structure Analysis

The molecular formula of Forasartan is C23H28N8 . Its exact mass is 416.24 and its molecular weight is 416.520 . The elemental analysis shows that it contains 66.32% Carbon, 6.78% Hydrogen, and 26.90% Nitrogen .


Chemical Reactions Analysis

Forasartan competes with angiotensin II for binding at the AT1 receptor subtype . As angiotensin II is a vasoconstrictor which also stimulates the synthesis and release of aldosterone, blockage of its effects results in a decrease in systemic vascular resistance .


Physical And Chemical Properties Analysis

The molecular formula of Forasartan is C23H28N8 . Its exact mass is 416.24 and its molecular weight is 416.520 . The elemental analysis shows that it contains 66.32% Carbon, 6.78% Hydrogen, and 26.90% Nitrogen .

Wissenschaftliche Forschungsanwendungen

Hypertension Treatment

Specific Scientific Field

This application falls under the field of Pharmacology and Medicine , specifically in the treatment of Hypertension .

Comprehensive and Detailed Summary of the Application

Forasartan, also known as the compound SC-52458, is a nonpeptide angiotensin II receptor antagonist (ARB, AT 1 receptor blocker) . It is indicated for the treatment of hypertension . Similar to other ARBs, it protects the kidneys from kidney blood vessel damage caused by increased kidney blood pressure by blocking renin–angiotensin system activation .

Detailed Description of the Methods of Application or Experimental Procedures

Forasartan is administered in the active oral form . It must go through first pass metabolism in the liver. The dose administered ranges between 150 mg-200 mg daily . Increasing to more than 200 mg daily does not offer significantly greater AT 1 receptor inhibition . Forasartan is absorbed quickly in the GI, and within an hour it becomes significantly biologically active . Peak plasma concentrations of the drug are reached within one hour .

Thorough Summary of the Results or Outcomes Obtained

Forasartan is a competitive and reversible ARB that competes with the angiotensin II binding site on AT 1 and relaxes vascular smooth muscle, resulting in decreased blood pressure . Forasartan has a high affinity for the AT 1 receptor (IC50=2.9 +/- 0.1nM) . In dogs, it was found to block the pressor response of Angiotensin II with maximal inhibition, 91% .

Safety And Hazards

The risk or severity of hyperkalemia can be increased when Acebutolol is combined with Forasartan . The risk or severity of renal failure, hyperkalemia, and hypertension can be increased when Forasartan is combined with Aceclofenac .

Eigenschaften

IUPAC Name

5-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8/c1-3-5-11-21-25-22(12-6-4-2)31(28-21)16-17-13-14-20(24-15-17)18-9-7-8-10-19(18)23-26-29-30-27-23/h7-10,13-15H,3-6,11-12,16H2,1-2H3,(H,26,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONOBYIBNBCDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(=N1)CCCC)CC2=CN=C(C=C2)C3=CC=CC=C3C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162942
Record name Forasartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Forasartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015434
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.67e-03 g/L
Record name Forasartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015434
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Forasartan competes with angiotensin II for binding at the AT1 receptor subtype. As angiotensin II is a vasoconstrictor which also stimulates the synthesis and release of aldosterone, blockage of its effects results in a decreases in systemic vascular resistance. Also, since angiotensin causes vasoconstriction, the inhibition of this receptor decreases vasoconstriction, which consequently also decreases vascular resistnace.
Record name Forasartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01342
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Forasartan

CAS RN

145216-43-9
Record name Forasartan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145216-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Forasartan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145216439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Forasartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01342
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Forasartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FORASARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/065F7WPT0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Forasartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015434
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Forasartan
Reactant of Route 2
Forasartan
Reactant of Route 3
Reactant of Route 3
Forasartan
Reactant of Route 4
Reactant of Route 4
Forasartan
Reactant of Route 5
Forasartan
Reactant of Route 6
Forasartan

Citations

For This Compound
81
Citations
MM Fizer, OI Fizer, MV Slivka, RT Mariychuk - 2021 - dspace.uzhnu.edu.ua
… Наприклад, Forasartan–блокатор AT1 рецепторів використовується для лікування гіпертензії, і захисту нирок від швидкого підвищення кров’яного тиску. Воріконазол, який …
Number of citations: 0 dspace.uzhnu.edu.ua
R Tokunaga, K Kushiku, K Yamada, H Yamada… - Japanese Journal of …, 2001 - Elsevier
… Forasartan was dissolved in 0.05 N NaOH and then adjusted … Each column represents the mean of six in forasartan and four in … before and after forasartan in the same animals (P<0.05). …
Number of citations: 1 www.sciencedirect.com
K Kushiku, H Yamada, K Shibata, R Tokunaga… - Circulation …, 2001 - Am Heart Assoc
… stellate stimulation at high frequencies, after intravenous administration of pentolinium plus atropine, were inhibited by the nonpeptide angiotensin AT 1 receptor antagonist forasartan …
Number of citations: 18 www.ahajournals.org
A Ladhari, G La Mura, C Di Marino, G Di Fabio… - Sustainable Chemistry …, 2021 - Elsevier
… Forasartan has a pyridine ring in place of one of the two phenyls in the base structure and a triazole ring in the side chain. The average dose is between 150 and 200 mg per day. It is …
Number of citations: 18 www.sciencedirect.com
M Lazniewski, D Dermawan, S Hidayat, M Muchtaridi… - Methods, 2022 - Elsevier
… forasartan with the spike protein of the alpha lineage. 2D contact map for (A) candesartan cilexetil (B) forasartan. … candesartan cilexetil and cyan for forasartan. Key residues involved in …
Number of citations: 18 www.sciencedirect.com
R Chaudhari, A Kakde, A Kharat… - BIOINFOLET-A Quarterly …, 2022 - indianjournals.com
Terminalia is the largest genus of family Combretaceae. In India, 17 species of Terminalia have been reported, which are mostly used as medicinal plants. Terminalia tomentosa (Roxb.) …
Number of citations: 0 www.indianjournals.com
F Gul, N Parvaiz, SS Azam - Plos one, 2023 - journals.plos.org
… shown by Forasartan. The key residues for binding interaction between Forasartan and … , Leu125, and Val128 were forming hydrophobic interactions with Forasartan. It is used as an …
Number of citations: 7 journals.plos.org
VC Lee, DC Rhew, M Dylan, E Badamgarav… - Annals of internal …, 2004 - acpjournals.org
Background: The role of angiotensin-receptor blockers (ARBs) in treating patients with chronic heart failure and high-risk acute myocardial infarction (MI) has been controversial, and …
Number of citations: 320 www.acpjournals.org
T Ryoko, K Kazushi, Y Katsuhiro, Y Hiromi, F Tatsuo - Jpn. J. Pharmacol., 2001 - cir.nii.ac.jp
We investigated the ganglionic effects of angiotensin II (Ang II) and the signal transduction involved in the cardiac sympathetic ganglia by the direct administration of agents to the …
Number of citations: 0 cir.nii.ac.jp
M Hassan, M Yasir, S Shahzadi, A Kloczkowski - ACS omega, 2022 - ACS Publications
… Furthermore, a couple of other drugs, forasartan and tasosartan, showed interactions with AGTR1 and AGTR2, which are also connected with osteosarcoma of bones. (114,115) …
Number of citations: 8 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.